Hedgehog IN-1

Descripción

Propiedades

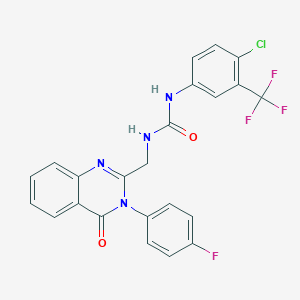

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClF4N4O2/c24-18-10-7-14(11-17(18)23(26,27)28)30-22(34)29-12-20-31-19-4-2-1-3-16(19)21(33)32(20)15-8-5-13(25)6-9-15/h1-11H,12H2,(H2,29,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOXUHUPXGFHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClF4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432738 | |

| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330796-24-2 | |

| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling Hedgehog IN-1: A Technical Guide to Its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Date: November 19, 2025

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathology of numerous cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. This document provides a detailed technical overview of a potent, small-molecule inhibitor of this pathway, Hedgehog IN-1. We will explore its discovery through a targeted structure-activity relationship (SAR) study, detail its chemical synthesis, and present its biological activity. This guide is intended to serve as a comprehensive resource, providing the necessary experimental details and data to support further research and drug development efforts in the field of Hedgehog pathway modulation.

Introduction: The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction cascade essential for cell differentiation, proliferation, and tissue patterning during embryonic development. In adult organisms, the pathway is largely quiescent but can be reactivated for tissue maintenance and repair. The core of the pathway involves the ligand (Sonic, Indian, or Desert Hedgehog) binding to the twelve-pass transmembrane receptor Patched (PTCH1). In the absence of an Hh ligand, PTCH1 actively inhibits the seven-pass transmembrane protein Smoothened (SMO). Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to transduce a signal into the cell. This signal culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that promote cell growth and survival. Dysregulation of this pathway, often through mutations in PTCH1 or SMO, leads to constitutive signaling and is a known driver of various cancers.

Discovery of Hedgehog IN-1

Hedgehog IN-1 was identified through a structure-activity relationship (SAR) study of a novel class of phenyl quinazolinone ureas, as detailed by Brunton et al. (2008).[1] The initial hit from a small-molecule screen, compound 7a , demonstrated weak antagonist activity against the Hedgehog pathway. To enhance potency, systematic modifications were made to the urea substituent of the quinazolinone core.

This optimization led to the discovery of Hedgehog IN-1 (Compound 7d) , which incorporates a 4-chloro-3-(trifluoromethyl)phenyl urea group. This specific substitution resulted in a significant increase in inhibitory activity, yielding a potent, nanomolar antagonist of Hedgehog signaling.[1]

Structure-Activity Relationship Data

The SAR study explored various substitutions on the phenyl urea moiety. The data clearly indicates that electron-withdrawing groups at the meta and para positions of the phenyl ring enhance the inhibitory potency.[1]

| Compound | R Group (Urea Substituent) | IC₅₀ (µM)[1] |

| 7a | Phenyl | 1.4 |

| 7b | 4-Fluorophenyl | 0.3 |

| 7c | 4-Chlorophenyl | 0.2 |

| 7d (Hedgehog IN-1) | 4-Chloro-3-(trifluoromethyl)phenyl | 0.07 |

| 7e | 4-Methylphenyl | 1.0 |

| 7f | 4-Methoxyphenyl | 1.0 |

| 7g | 3-Chlorophenyl | 0.3 |

| 7h | 3-Trifluoromethylphenyl | 0.2 |

Synthesis of Hedgehog IN-1 (Compound 7d)

The synthesis of Hedgehog IN-1 is accomplished through a multi-step process starting from commercially available materials. The key steps involve the formation of the quinazolinone core followed by the crucial urea formation.

Detailed Experimental Protocol

The following protocol is adapted from the procedures described by Brunton et al., 2008.[1]

Step 1: Synthesis of 3-(4-Fluorophenyl)quinazoline-2,4(1H,3H)-dione

-

To a solution of 2-amino-N-(4-fluorophenyl)benzamide (1.0 eq) in an appropriate solvent such as dioxane, add triphosgene (0.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and dried to yield the quinazoline-2,4-dione intermediate.

Step 2: Synthesis of 3-(4-Fluorophenyl)-2-hydrazinylquinazolin-4(3H)-one

-

A mixture of the 3-(4-fluorophenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq), phosphorus oxychloride (5.0 eq), and a catalytic amount of dimethylformamide is heated.

-

After activation, hydrazine hydrate (10.0 eq) is added cautiously.

-

The reaction is heated for an additional 2-4 hours.

-

Upon completion, the reaction mixture is cooled and poured onto ice water. The pH is adjusted to neutral with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid is collected by filtration, washed with water, and dried to afford the hydrazinyl-quinazolinone intermediate.

Step 3: Synthesis of Hedgehog IN-1 (Compound 7d)

-

To a solution of 3-(4-fluorophenyl)-2-hydrazinylquinazolin-4(3H)-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to provide Hedgehog IN-1 as a solid.

Biological Activity and Assay Protocol

The inhibitory activity of Hedgehog IN-1 and its analogs was determined using a cell-based reporter assay.

"Gli-Luc" Reporter Assay Protocol

This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to GLI-mediated transcription and a quantifiable light signal from luciferase activity. Inhibitors of the pathway will reduce this signal.[1]

Cell Line:

-

Mouse embryonic fibroblast cell line (e.g., NIH/3T3) stably transfected with a GLI-responsive firefly luciferase reporter construct ("Shh-LIGHT2" cells).

Procedure:

-

Cell Plating: Plate the reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds (including Hedgehog IN-1) in DMSO and add them to the cells. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Pathway Activation: Stimulate the Hedgehog pathway by adding a known agonist, such as a purified N-terminal fragment of Sonic Hedgehog protein (Shh-N) or a small molecule SMO agonist (e.g., SAG).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Lysis and Luminescence Reading: Lyse the cells using a suitable luciferase assay buffer. Measure the firefly luciferase activity using a luminometer.

-

Data Analysis: Normalize the luminescence readings to a vehicle control (DMSO). Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

Hedgehog IN-1 (Compound 7d) is a potent, nanomolar inhibitor of the Hedgehog signaling pathway, discovered through a systematic SAR optimization of a phenyl quinazolinone urea scaffold. Its synthesis is achievable through a straightforward multi-step sequence. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to utilize Hedgehog IN-1 as a chemical probe to further investigate the Hedgehog pathway or as a lead compound for the development of novel therapeutics targeting Hh-driven cancers.

References

The Structure-Activity Relationship of Hedgehog IN-1: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Phenyl Quinazolinone Urea Series of Hedgehog Pathway Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Hedgehog IN-1, a potent antagonist of the Hedgehog (Hh) signaling pathway.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical features driving inhibitory activity, presents key quantitative data in a structured format, details the experimental protocols for activity assessment, and visualizes the underlying biological and experimental frameworks.

Introduction to Hedgehog Signaling and Its Inhibition

The Hedgehog signaling pathway is a critical regulator of cellular processes during embryonic development and tissue homeostasis.[3] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a compelling target for therapeutic intervention. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors and the expression of Hh target genes.

Small molecule inhibitors of the Hh pathway have emerged as a promising class of anti-cancer agents. Hedgehog IN-1 belongs to a series of phenyl quinazolinone ureas that have demonstrated potent antagonism of Hh signaling.[2] Understanding the SAR of this chemical series is crucial for the rational design and optimization of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Core Structure of Hedgehog IN-1 and Its Analogs

Hedgehog IN-1, also referred to as compound 7d in the primary literature, possesses a distinct chemical scaffold characterized by a phenyl quinazolinone core linked to a substituted phenyl urea moiety.[1][2] The foundational structure provides a rigid framework for the presentation of various functional groups that interact with the biological target.

Hedgehog IN-1 (Compound 7d)

-

Chemical Formula: C₂₃H₁₅ClF₄N₄O₂

-

Molecular Weight: 490.84 g/mol

-

CAS Number: 330796-24-2[1]

-

Core Scaffold: Phenyl Quinazolinone Urea

The SAR exploration of this series primarily involves modifications at three key positions of the molecule:

-

Region A: The phenyl ring of the quinazolinone core.

-

Region B: The urea linker.

-

Region C: The terminal phenyl ring of the urea moiety.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of Hedgehog IN-1 and its analogs is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative SAR data for this series, with inhibitory activity expressed as the half-maximal inhibitory concentration (IC50) in a Gli-luciferase reporter assay.

Table 1: Modifications on the Quinazolinone Phenyl Ring (Region A)

| Compound | R¹ | R² | IC50 (µM) |

| 7a | Me | Me | 1.4 |

| 7b | H | H | 0.3 |

Data sourced from Brunton et al., 2008.

Key Insight: Removal of the methyl groups on the quinazolinone phenyl ring (transition from 7a to 7b) leads to a significant increase in potency, suggesting that steric bulk in this region is detrimental to activity.

Table 2: Modifications on the Terminal Phenyl Urea (Region C)

| Compound | R³ | R⁴ | R⁵ | IC50 (µM) |

| 7b | H | H | H | 0.3 |

| 7c | 4-F | H | H | 0.1 |

| 7d (Hedgehog IN-1) | 4-Cl | 3-CF₃ | H | 0.07 |

| 7e | 3-CF₃ | H | H | 0.2 |

| 7f | 4-CF₃ | H | H | 0.3 |

| 7g | 3,5-bis(CF₃) | H | H | 0.3 |

| 7h | 4-Cl | H | H | 0.2 |

| 7i | 3-Cl | H | H | 0.2 |

| 7j | 2-Cl | H | H | 1.0 |

| 7k | 4-OMe | H | H | >10 |

| 7l | 4-CN | H | H | 0.4 |

| 7m | 4-NO₂ | H | H | 0.5 |

Data sourced from Brunton et al., 2008.

Key Insights:

-

Electron-withdrawing groups are favored: Halogen and trifluoromethyl substituents on the terminal phenyl ring generally enhance potency.

-

Positional effects are significant: The substitution pattern on the phenyl ring plays a crucial role. A 4-chloro and 3-trifluoromethyl substitution (Hedgehog IN-1) provides the highest potency in this series.

-

Electron-donating groups are detrimental: The presence of a methoxy group at the 4-position (7k) results in a dramatic loss of activity.

-

Steric hindrance at the ortho position is not tolerated: A chloro group at the 2-position (7j) leads to a significant decrease in potency compared to substitutions at the 3- or 4-position.

Experimental Protocols

The biological activity of Hedgehog IN-1 and its analogs was determined using a cell-based Gli-luciferase (Gli-Luc) reporter assay. This assay measures the activity of the GLI transcription factor, a downstream effector of the Hedgehog signaling pathway.

Cell Line and Culture Conditions

-

Cell Line: Shh-LIGHT2 cells (a mouse embryonic fibroblast cell line, NIH-3T3, stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Gli-Luciferase Reporter Assay Protocol

-

Cell Seeding: Shh-LIGHT2 cells are seeded into 96-well plates at a density of 2 x 10⁴ cells per well and grown to confluence.

-

Compound Treatment: The growth medium is replaced with a low-serum medium (e.g., DMEM with 0.5% FBS). Test compounds (Hedgehog IN-1 and its analogs) are added to the wells at various concentrations.

-

Pathway Activation: Recombinant Sonic Hedgehog (Shh-N) is added to the wells to stimulate the Hedgehog pathway.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 values are calculated from the dose-response curves.

Visualizations

Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the points of intervention for various classes of inhibitors.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of Hedgehog IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive framework for the identification and validation of the molecular target of a novel Hedgehog pathway inhibitor, designated Hedgehog IN-1 (Hh-IN-1). We will detail a systematic approach encompassing target identification methodologies, robust validation assays, and quantitative data analysis. This document is intended to serve as a practical resource for researchers and drug development professionals working to characterize novel modulators of the Hedgehog signaling pathway.

Introduction: The Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the twelve-pass transmembrane receptor Patched1 (PTCH1).[4][6][7] In the absence of a ligand, PTCH1 actively inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[5][6] This inhibition prevents SMO from translocating to the primary cilium, a key organelle for Hh signal transduction.[1] Consequently, the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, and GLI3) are phosphorylated by kinases such as PKA, leading to their proteolytic cleavage into repressor forms (Gli-R).[8] These repressors translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon Shh binding to PTCH1, the inhibition of SMO is relieved.[5] SMO then accumulates in the primary cilium, triggering a downstream signaling cascade that prevents the proteolytic processing of GLI proteins.[8] The full-length activator forms of GLI (Gli-A) translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation, such as GLI1 and PTCH1.[6][9] Dysregulation of this pathway, often through mutations in PTCH1 or SMO, leads to constitutive signaling and can drive tumorigenesis.[3][10]

Below is a diagram illustrating the canonical Hedgehog signaling pathway.

Target Identification of Hedgehog IN-1

The initial step in characterizing a novel inhibitor is to identify its direct molecular target. A multi-pronged approach, combining affinity-based methods and label-free techniques, is recommended to ensure robust target identification.

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to an immobilized ligand.[11] For Hh-IN-1, this involves synthesizing a derivative of the compound that can be covalently linked to a solid support matrix, such as agarose beads.

Experimental Workflow:

-

Synthesis of Hh-IN-1 Affinity Probe: A chemically tractable derivative of Hh-IN-1 is synthesized with a linker arm and a reactive group (e.g., an amine or carboxyl group) for immobilization. A control resin, where the linker is attached without the inhibitor, should also be prepared.

-

Immobilization: The Hh-IN-1 derivative is covalently coupled to NHS-activated agarose beads.

-

Protein Lysate Preparation: Prepare a protein lysate from a cell line known to be responsive to Hedgehog signaling (e.g., Shh-light II cells).

-

Affinity Pulldown: The cell lysate is incubated with the Hh-IN-1-coupled beads and the control beads.

-

Washing: Non-specifically bound proteins are removed through a series of stringent washes.

-

Elution: Specifically bound proteins are eluted from the beads. This can be achieved by competing with an excess of free Hh-IN-1 or by changing the buffer conditions (e.g., pH or salt concentration).[12]

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and unique bands present in the Hh-IN-1 pulldown but not the control are excised and identified by mass spectrometry (LC-MS/MS).

References

- 1. Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog pathway as a drug target: Smoothened inhibitors in development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 7. What are SHH inhibitors and how do they work? [synapse.patsnap.com]

- 8. Biochemical mechanisms of vertebrate hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Hedgehog Target Gene Selection in Development and Cancer - Matthew Scott [grantome.com]

- 10. targetedonc.com [targetedonc.com]

- 11. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 12. cube-biotech.com [cube-biotech.com]

The Role of Hedgehog IN-1 in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating cell fate, proliferation, and tissue patterning. Dysregulation of this pathway is implicated in various developmental abnormalities and cancers. Small molecule inhibitors of the Hh pathway are therefore of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth overview of Hedgehog IN-1, a potent inhibitor of the Hh pathway, with a focus on its role in developmental biology. This document outlines the mechanism of action of Hedgehog IN-1, provides detailed protocols for key in vitro and in vivo assays, and presents quantitative data in a structured format for ease of comparison.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development in vertebrates. In mammals, the pathway is initiated by the binding of one of three Hh ligands (Sonic, Indian, or Desert hedgehog) to the 12-pass transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 catalytically suppresses the activity of Smoothened (SMO), a 7-transmembrane protein. Upon Hh binding, this inhibition is relieved, allowing SMO to transduce the signal into the cell. This leads to the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and regulate the expression of Hh target genes, including GLI1 and PTCH1 themselves.

Hedgehog IN-1: A Potent Smoothened Inhibitor

Hedgehog IN-1 is a small molecule inhibitor of the Hedgehog signaling pathway. It functions by directly targeting Smoothened, thereby preventing the downstream activation of GLI transcription factors.

Mechanism of Action

Hedgehog IN-1 acts as an antagonist to the Smoothened (SMO) receptor. By binding to SMO, it prevents the conformational changes necessary for its activation, even in the presence of an upstream Hh ligand signal. This blockade effectively halts the signaling cascade, leading to the suppression of Hh target gene expression.

Quantitative Data

The following table summarizes the key quantitative data for Hedgehog IN-1.

| Parameter | Value | Reference |

| IC₅₀ (Hedgehog Pathway Inhibition) | 70 nM | |

| Target | Smoothened (SMO) | Inferred from literature on similar Hh inhibitors |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of Hedgehog IN-1.

In Vitro Assays

This assay quantifies the ability of Hedgehog IN-1 to inhibit the Hh pathway in a cellular context. Shh-LIGHT2 cells, which contain a GLI-responsive luciferase reporter, are commonly used.

Materials:

-

Shh-LIGHT2 cells

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 400 µg/ml G418, and 150 µg/ml zeocin

-

Recombinant Shh ligand (e.g., N-Shh)

-

Hedgehog IN-1

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well and incubate overnight.

-

The following day, replace the medium with low-serum medium (e.g., 0.5% FBS) and add varying concentrations of Hedgehog IN-1.

-

Incubate for 2 hours before adding a constant concentration of recombinant Shh ligand (e.g., 100 ng/ml) to stimulate the pathway.

-

Incubate the plate for an additional 48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the luciferase activity against the log concentration of Hedgehog IN-1.

This protocol measures the change in the expression of GLI1, a direct downstream target of the Hh pathway, in response to Hedgehog IN-1 treatment.

Materials:

-

Cells responsive to Hh signaling (e.g., NIH/3T3 cells)

-

Recombinant Shh ligand

-

Hedgehog IN-1

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR system

Protocol:

-

Plate cells and treat with Hedgehog IN-1 and Shh ligand as described in the cell-based inhibition assay.

-

After the desired incubation period (e.g., 24-48 hours), harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for GLI1 and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in GLI1 expression.

In Vivo Assays in Developmental Models

Vertebrate model organisms such as the chick and zebrafish are invaluable for studying the effects of Hh pathway inhibition on embryonic development.

This assay assesses the developmental defects caused by Hedgehog IN-1 in a classic vertebrate model.

Materials:

-

Fertilized chicken eggs

-

Hedgehog IN-1 dissolved in a biocompatible solvent (e.g., DMSO) and then diluted in a carrier solution.

-

Affi-Gel blue beads or similar carrier beads

-

Microinjection needles

-

Stereomicroscope

-

Egg incubator

Protocol:

-

Incubate fertilized chicken eggs at 38°C to the desired developmental stage (e.g., Hamburger-Hamilton stage 10 for limb bud studies).

-

Prepare beads soaked in a solution of Hedgehog IN-1 at various concentrations. Control beads should be soaked in the carrier solution alone.

-

Window the eggs to expose the embryos.

-

Implant a single bead into the anterior margin of the developing limb bud.

-

Seal the window and re-incubate the eggs for a specified period (e.g., until stage 28-30).

-

Harvest the embryos and analyze the resulting phenotypes, such as limb malformations (e.g., polydactyly, truncated limbs), under a stereomicroscope.

Zebrafish embryos are transparent, allowing for real-time observation of developmental effects.

Materials:

-

Wild-type zebrafish embryos

-

Hedgehog IN-1 dissolved in DMSO

-

Embryo medium (E3)

-

Petri dishes

-

Microscope with imaging capabilities

Protocol:

-

Collect freshly fertilized zebrafish embryos and place them in Petri dishes containing E3 medium.

-

At a specific developmental stage (e.g., 4-6 hours post-fertilization), add Hedgehog IN-1 to the E3 medium at various concentrations. Include a DMSO vehicle control.

-

Incubate the embryos at 28.5°C and observe their development at regular intervals (e.g., 24, 48, 72 hpf).

-

Document any developmental abnormalities, paying close attention to structures known to be dependent on Hh signaling, such as the somites, eyes, and ventral neural tube.

Visualization of Pathways and Workflows

Hedgehog Signaling Pathway

Caption: Canonical Hedgehog signaling pathway.

Mechanism of Action of Hedgehog IN-1

Caption: Inhibition of SMO by Hedgehog IN-1.

Experimental Workflow for In Vitro Inhibition Assay

Caption: Workflow for cell-based Hh inhibition assay.

Conclusion

Hedgehog IN-1 is a valuable tool for dissecting the intricate roles of the Hedgehog signaling pathway during embryonic development. Its potency and specific mechanism of action make it a suitable probe for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of Hh pathway inhibition in various developmental contexts. Further research into the pharmacokinetics and in vivo efficacy of Hedgehog IN-1 will be crucial for its potential translation into therapeutic applications.

A Technical Guide to Hedgehog Pathway Inhibition: Preliminary Studies on a Representative Smoothened Inhibitor

Disclaimer: Initial research did not yield specific public data for a compound designated "Hedgehog IN-1." This guide, therefore, focuses on a well-characterized, clinically approved Hedgehog (Hh) pathway inhibitor, Vismodegib (GDC-0449), as a representative molecule to illustrate the preliminary studies and core concepts relevant to this class of inhibitors. This information is intended for researchers, scientists, and drug development professionals.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development. In adult tissues, the pathway is mostly quiescent but can be aberrantly reactivated in various malignancies, including basal cell carcinoma (BCC) and medulloblastoma. The reactivation of this pathway drives tumorigenesis and tumor growth, making it a key target for anti-cancer therapies. Small molecule inhibitors targeting the Hh pathway have emerged as a promising therapeutic strategy. This document provides a technical overview of the preclinical data for Vismodegib, a first-in-class inhibitor of the Hh pathway component Smoothened (SMO).

Mechanism of Action

The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor Smoothened (SMO). Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of Hh target genes involved in cell proliferation, survival, and differentiation.

Vismodegib is a small molecule inhibitor that selectively binds to and inhibits the SMO protein. By targeting SMO, Vismodegib effectively blocks the activation of the Hh pathway, even in cases where the pathway is constitutively active due to mutations in PTCH1 or SMO. This inhibition prevents the activation of GLI transcription factors, thereby suppressing the expression of target genes that promote tumor growth.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of Vismodegib.

Table 1: In Vitro Activity of Vismodegib

| Assay Type | Cell Line/System | Target | IC50 | Citation |

| Hedgehog Pathway Inhibition | Shh-Light 2 (murine fibroblast) | Hedgehog Pathway | 3 nM | |

| Hedgehog Pathway Inhibition | HEPM (human palatal mesenchymal) | Hedgehog Pathway | 2.8 nM | |

| P-glycoprotein (P-gp) Inhibition | Cell-free | P-gp | 3.0 µM | |

| ABCG2 Inhibition | Cell-free | ABCG2 | 1.4 µM | |

| GLI1 Inhibition (PK/PD modeling) | Ptch+/- allograft medulloblastoma | GLI1 | 0.165 µmol/L (±11.5%) | [1][2] |

| GLI1 Inhibition (PK/PD modeling) | D5123 colorectal cancer xenograft | GLI1 | 0.267 µmol/L (±4.83%) | [1][2] |

Table 2: Preclinical Pharmacokinetics of Vismodegib in Mice

| Dose (mg/kg, oral) | AUC (µg*h/mL) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Citation |

| 5 | 1.8 | 0.1 | 4 | 7.9 | [1] |

| 15 | 10.1 | 0.4 | 8 | 13.9 | [1] |

| 50 | 79.5 | 1.6 | 24 | 28.5 | [1] |

| 100 | 250.8 | 3.8 | 24 | 43.8 | [1] |

Table 3: In Vivo Efficacy of Vismodegib

| Model | Treatment and Dose | Outcome | Citation |

| Ptch+/- allograft medulloblastoma | ≥25 mg/kg, once daily | Tumor regressions | [1][2] |

| D5123 colorectal cancer xenograft | up to 92 mg/kg, twice daily | 52% maximal tumor growth inhibition | [1] |

| 1040830 colorectal cancer xenograft | up to 92 mg/kg, twice daily | 69% maximal tumor growth inhibition | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. GLI-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

-

Cell Line: Shh-Light 2 cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter.

-

Protocol:

-

Seed Shh-Light 2 cells in a 96-well plate and grow to confluence.

-

Starve the cells in a low-serum medium for 24 hours.

-

Treat the cells with varying concentrations of the test compound (e.g., Vismodegib) for 2 hours.

-

Stimulate the cells with a Hedgehog agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.

-

Calculate the percent inhibition of Hedgehog pathway activity relative to the stimulated control and determine the IC50 value.[3][4]

-

2. Smoothened (SMO) Radioligand Binding Assay

This assay determines the binding affinity of a compound to the Smoothened receptor by measuring its ability to displace a radiolabeled SMO ligand.

-

Materials:

-

Cell membranes prepared from cells overexpressing human SMO.

-

Radioligand (e.g., [3H]-Cyclopamine).

-

Test compound (e.g., Vismodegib).

-

Glass fiber filters and filtration apparatus.

-

Scintillation counter.

-

-

Protocol:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled SMO antagonist.

-

Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki or IC50 value for the test compound.[5]

-

3. In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of a Hedgehog pathway inhibitor in a mouse xenograft model.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors from a relevant cancer cell line (e.g., Ptch+/- medulloblastoma allograft or patient-derived xenografts).

-

Protocol:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., Vismodegib) or vehicle control to the mice daily via oral gavage.

-

Measure tumor volume (e.g., twice weekly) using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like GLI1 expression).

-

Calculate tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the control group.[1][2]

-

Mandatory Visualization

Hedgehog Signaling Pathway and Inhibition by a Smoothened Antagonist

Caption: Canonical Hedgehog signaling pathway and the mechanism of action of a Smoothened inhibitor like Vismodegib.

Experimental Workflow for a High-Throughput GLI-Luciferase Reporter Assay

Caption: A representative workflow for a high-throughput screening assay to identify Hedgehog pathway inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Quantitative longitudinal imaging reveals that inhibiting Hedgehog activity alleviates the hypoxic tumor landscape: Longitudinal hypoxia imaging is a strategy to monitor the efficacy of Hh inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Interaction of Small Molecule Inhibitors with Smoothened (SMO) Protein

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma.[1][2][3] The G-protein-coupled receptor (GPCR) Smoothened (SMO) is the central signal transducer of the Hh pathway, making it a prime target for therapeutic intervention.[1][4] This document provides a comprehensive technical overview of the interaction between small molecule inhibitors, exemplified by compounds such as Hedgehog IN-1, and the SMO protein. It includes quantitative binding data, detailed experimental protocols for studying this interaction, and visualizations of the core signaling pathway and experimental workflows.

The Hedgehog Signaling Pathway and the Role of SMO

The canonical Hedgehog signaling pathway is tightly regulated by the interplay between the receptor Patched (PTCH) and the signal transducer SMO.[2][4]

-

In the "Off" State (Absence of Hh ligand): The 12-transmembrane protein PTCH localizes to the primary cilium and inhibits the activity of SMO, preventing its accumulation in the ciliary membrane.[5][6][7] This allows for the phosphorylation and subsequent proteolytic cleavage of the Glioma-associated oncogene (GLI) transcription factors (GLI2 and GLI3) into their repressor forms (GLI-R).[5] GLI-R translocates to the nucleus and suppresses the transcription of Hh target genes.[5]

-

In the "On" State (Presence of Hh ligand): Secreted Hh ligands (e.g., Sonic Hedgehog, Shh) bind to PTCH.[2] This binding event relieves PTCH's inhibition of SMO.[2][6] Consequently, SMO accumulates in the primary cilium, becomes activated, and initiates a downstream signaling cascade that prevents the processing of GLI proteins into their repressor forms.[2][8] Full-length GLI proteins (GLI-A) then move to the nucleus, where they act as transcriptional activators for Hh target genes, promoting cell proliferation and survival.[5][6]

Small molecule inhibitors that target SMO act by directly binding to the protein and preventing its activation, effectively keeping the pathway in the "off" state, even in the presence of Hh ligands or in cases of inactivating PTCH mutations.[1][9]

References

- 1. What are SMO antagonists and how do they work? [synapse.patsnap.com]

- 2. oncotarget.com [oncotarget.com]

- 3. mdpi.com [mdpi.com]

- 4. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Delving into Hedgehog IN-1: A Technical Primer on a Potent Pathway Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of Hedgehog IN-1, a potent small molecule inhibitor of the Hedgehog (Hh) signaling pathway. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles of Hedgehog IN-1's inhibitory action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Concepts of Hedgehog IN-1 Inhibition

Hedgehog IN-1 is a potent antagonist of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is implicated in the development and progression of various cancers. Hedgehog IN-1 exerts its inhibitory effect by modulating the function of key proteins within this cascade.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C23H15ClF4N4O2S |

| Molecular Weight | 534.9 g/mol |

| IC50 | 70 nM[1] |

The Hedgehog Signaling Pathway: A Visual Overview

The Hedgehog signaling pathway is a complex cascade involving multiple proteins that relay signals from the cell surface to the nucleus, ultimately regulating gene transcription. The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1).

In the absence of a Hedgehog ligand, PTCH1 inhibits the activity of a second transmembrane protein, Smoothened (SMO). This inhibition prevents SMO from translocating to the primary cilium, a key signaling organelle. Consequently, a complex of proteins, including Suppressor of Fused (SUFU), processes the GLI family of transcription factors into their repressor forms (GLI-R), which then move to the nucleus to inhibit the transcription of Hh target genes.

Upon binding of a Hedgehog ligand to PTCH1, the inhibitory effect on SMO is relieved. SMO then translocates to the primary cilium and becomes active. Activated SMO disrupts the SUFU-GLI complex, leading to the processing of GLI proteins into their activator forms (GLI-A). These activators then enter the nucleus and stimulate the transcription of Hh target genes, which are involved in cell proliferation, differentiation, and survival.

Mechanism of Hedgehog IN-1 Inhibition

Hedgehog IN-1 functions as an antagonist of the Hedgehog signaling pathway. While the precise binding target is not explicitly detailed in publicly available literature, inhibitors of this class typically act on Smoothened (SMO). By binding to SMO, Hedgehog IN-1 would prevent its activation and subsequent translocation to the primary cilium, even in the presence of a Hedgehog ligand. This action effectively blocks the downstream signaling cascade, maintaining the GLI transcription factors in their repressor state and preventing the transcription of target genes.

References

Initial Characterization of a Novel Hedgehog Pathway Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the initial characterization of a putative Hedgehog pathway inhibitor, herein referred to as Hedgehog IN-1. While specific experimental data for Hedgehog IN-1 is limited in publicly available literature, this document outlines the fundamental assays and methodologies required to elucidate its mechanism of action, potency, and preclinical efficacy, using established protocols for similar inhibitors as a framework.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling cascade is a highly conserved pathway that plays a pivotal role in embryonic patterning and cell proliferation.[1] In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[2][3] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are otherwise processed into repressor forms. Upon binding of a Hedgehog ligand to PTCH, the inhibition on SMO is relieved, leading to the activation of GLI transcription factors and the subsequent expression of Hh target genes that regulate cell fate, proliferation, and survival.[3] Dysregulation of this pathway, often through mutations in PTCH or SMO, can lead to uncontrolled cell growth and is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[4][5]

Mechanism of Action of Hedgehog Pathway Inhibitors

Small molecule inhibitors of the Hedgehog pathway primarily function by targeting key components of the signaling cascade. A common strategy is the direct inhibition of Smoothened, which effectively blocks the pathway downstream of the ligand-receptor interaction. Hedgehog IN-1 is anticipated to function via this mechanism, preventing the activation of GLI transcription factors and subsequent gene expression.

Biochemical and Cellular Characterization

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a novel inhibitor. For Hedgehog IN-1, a reported IC50 value provides a preliminary measure of its biological activity.

| Compound | Assay Type | Reported IC50 |

| Hedgehog IN-1 | Hedgehog Protein Inhibition | 70 nM |

Table 1: In Vitro Potency of Hedgehog IN-1

Experimental Protocol: Cell-Based Hedgehog Signaling Assay (Gli-Luciferase Reporter Assay)

This assay is a standard method for quantifying the activity of the Hedgehog pathway in a cellular context and is commonly used to determine the IC50 of pathway inhibitors.

Objective: To determine the concentration-dependent inhibitory effect of Hedgehog IN-1 on Hedgehog pathway activation.

Materials:

-

Shh-light II cells (or other suitable reporter cell line, e.g., C3H10T1/2 cells stably transfected with a Gli-responsive luciferase reporter construct).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Hedgehog pathway agonist (e.g., recombinant Shh protein or a small molecule agonist like SAG).

-

Hedgehog IN-1 (dissolved in a suitable solvent, e.g., DMSO).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed Shh-light II cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the medium with low-serum medium (e.g., 0.5% FBS) containing a fixed concentration of the Hedgehog pathway agonist and varying concentrations of Hedgehog IN-1. Include appropriate vehicle controls (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel assay like MTT or by co-transfecting with a constitutively expressed reporter like Renilla luciferase). Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Competitive Binding Assay

This assay is used to determine the binding affinity of an unlabeled compound (Hedgehog IN-1) to its target (e.g., SMO) by measuring its ability to compete with a labeled ligand.

Objective: To determine the binding affinity (Ki) of Hedgehog IN-1 for the Smoothened receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human SMO receptor.

-

Radiolabeled SMO ligand (e.g., [3H]-Cyclopamine or a fluorescently labeled SMO antagonist).

-

Hedgehog IN-1.

-

Binding buffer.

-

Scintillation fluid and counter (for radioligand binding) or a fluorescence plate reader.

-

96-well filter plates.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the labeled ligand, and varying concentrations of Hedgehog IN-1 in the binding buffer.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plate to separate the membrane-bound labeled ligand from the unbound ligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

-

Quantification: Quantify the amount of bound labeled ligand. For radioligands, add scintillation fluid to the filters and count using a scintillation counter. For fluorescent ligands, measure the fluorescence intensity.

-

Data Analysis: Plot the amount of bound labeled ligand as a function of the logarithm of the Hedgehog IN-1 concentration. Determine the IC50 from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Evaluation

Animal Models

Preclinical evaluation of Hedgehog pathway inhibitors typically utilizes xenograft models of human cancers with known dependence on Hedgehog signaling.

-

Medulloblastoma Xenografts: Subcutaneous or orthotopic implantation of medulloblastoma cell lines (e.g., Daoy) into immunocompromised mice.

-

Basal Cell Carcinoma Models: Genetically engineered mouse models (GEMMs) that spontaneously develop BCC-like tumors (e.g., Ptch1+/- mice) or patient-derived xenograft (PDX) models.

Experimental Protocol: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Hedgehog IN-1 in a relevant animal model of a Hedgehog-driven cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Hedgehog-dependent tumor cells or tissue for implantation.

-

Hedgehog IN-1 formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Implant tumor cells subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer Hedgehog IN-1 or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily by oral gavage).

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Calculate tumor volumes and plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences in tumor growth between the treated and control groups.

Conclusion

The initial characterization of a novel Hedgehog pathway inhibitor such as Hedgehog IN-1 involves a systematic evaluation of its biochemical and cellular activity, followed by preclinical validation of its anti-tumor efficacy. The methodologies outlined in this guide provide a robust framework for assessing the therapeutic potential of new chemical entities targeting the Hedgehog signaling pathway. Further studies, including pharmacokinetic and toxicological profiling, are essential next steps in the drug development process.

References

- 1. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and evolution of cytosolic Hedgehog signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Utility of Hedgehog Signaling Pathway Inhibition for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hedgehog IN-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and tissue homeostasis. Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Hedgehog IN-1 is a potent, small-molecule inhibitor of the Hh pathway, demonstrating nanomolar efficacy in cellular assays. These application notes provide detailed protocols for in vitro assays to characterize the activity of Hedgehog IN-1 and similar compounds.

The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In its unbound state, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, differentiation, and survival.

Data Presentation

The inhibitory activity of Hedgehog IN-1 has been quantified using a Gli-luciferase reporter assay. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the luciferase signal by 50%.

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| Hedgehog IN-1 | Gli-Luciferase Reporter Assay | Shh-LIGHT II | 70 | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

Experimental Protocols

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay quantitatively measures the activity of the Hedgehog pathway by utilizing a cell line engineered to express luciferase under the control of a GLI-responsive promoter. Inhibition of the pathway results in a decrease in luciferase expression and, consequently, a lower luminescent signal.

Materials:

-

Shh-LIGHT II cells (NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Shh-conditioned medium (prepared from Shh-expressing cells)

-

Hedgehog IN-1 (or other test compounds)

-

96-well white, clear-bottom tissue culture plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Culture: Culture Shh-LIGHT II cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed the Shh-LIGHT II cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of Hedgehog IN-1 in DMEM. A typical concentration range to test would be from 1 nM to 10 µM.

-

Treatment:

-

Carefully remove the growth medium from the wells.

-

Add 50 µL of Shh-conditioned medium (diluted in DMEM with low serum, e.g., 0.5% FBS) to each well to stimulate the Hedgehog pathway.

-

Immediately add 50 µL of the diluted Hedgehog IN-1 or vehicle control (e.g., DMSO) to the respective wells.

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Remove the medium from the wells.

-

Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

BODIPY-Cyclopamine Competition Binding Assay

This assay is used to determine if a test compound binds to the Smoothened (SMO) receptor by measuring its ability to compete with a fluorescently labeled SMO antagonist, BODIPY-cyclopamine.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and Penicillin-Streptomycin

-

Expression vector for human SMO

-

Transient transfection reagent

-

BODIPY-cyclopamine

-

Hedgehog IN-1 (or other test compounds)

-

Poly-D-lysine coated plates

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Transfection:

-

Seed HEK293T cells on poly-D-lysine coated plates.

-

Transfect the cells with the human SMO expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24-48 hours to allow for SMO expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of Hedgehog IN-1.

-

Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

BODIPY-Cyclopamine Staining:

-

Add a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells.

-

Incubate for 2 hours at 37°C, protected from light.

-

-

Imaging and Analysis:

-

Wash the cells with PBS to remove unbound BODIPY-cyclopamine.

-

Acquire fluorescent images using a fluorescence microscope or a high-content imaging system.

-

Quantify the fluorescence intensity of BODIPY-cyclopamine binding to the cells in the presence of different concentrations of the test compound.

-

A decrease in fluorescence intensity compared to the vehicle control indicates that the test compound competes with BODIPY-cyclopamine for binding to SMO.

-

Plot the fluorescence intensity against the logarithm of the competitor concentration to determine the IC50 value for binding.

-

Downstream Target Gene Expression Analysis (qPCR)

Inhibition of the Hedgehog pathway leads to a decrease in the expression of its target genes, such as GLI1 and PTCH1. This can be quantified using real-time quantitative PCR (qPCR).

Materials:

-

Hedgehog-responsive cell line (e.g., medulloblastoma or basal cell carcinoma cell lines)

-

Hedgehog IN-1

-

Shh-conditioned medium or a SMO agonist (e.g., SAG)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR system

Protocol:

-

Cell Treatment:

-

Plate the cells and treat them with Shh-conditioned medium or a SMO agonist in the presence of various concentrations of Hedgehog IN-1, as described in the Gli-luciferase assay protocol.

-

Incubate for a suitable time to allow for changes in gene expression (e.g., 24-48 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reactions using a qPCR master mix, the synthesized cDNA, and specific primers for GLI1, PTCH1, and the housekeeping gene.

-

Run the qPCR reaction in a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of GLI1 and PTCH1 normalized to the housekeeping gene using the ΔΔCt method.

-

Analyze the dose-dependent effect of Hedgehog IN-1 on the expression of these target genes.

-

References

Application Notes and Protocols for Hedgehog IN-1 Cell-Based Assays

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development, including cell proliferation, differentiation, and tissue patterning.[1] In adult organisms, the pathway is mostly quiescent but can be reactivated for tissue maintenance and repair. However, aberrant activation of the Hh pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and breast.[2][3] This makes the Hh pathway a key target for therapeutic intervention.

Hedgehog IN-1 is a potent small molecule inhibitor of the Hedgehog signaling pathway.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Hedgehog IN-1 in cell-based assays to quantify its inhibitory effects and to study the broader mechanisms of Hedgehog signaling.

The Canonical Hedgehog Signaling Pathway

The activity of the canonical Hedgehog pathway is primarily mediated by the GLI family of transcription factors. The central players in this pathway are the transmembrane proteins Patched (PTCH1) and Smoothened (SMO).

Pathway "OFF" State (Absence of Hedgehog Ligand): In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the receptor PTCH1 is localized to the primary cilium where it actively inhibits SMO, preventing its entry into the cilium.[5][6] In the cytoplasm, a complex of proteins, including Suppressor of Fused (SUFU), binds to the GLI transcription factors. This complex promotes the proteolytic processing of GLI2 and GLI3 into their repressor forms (GLI-R). These repressors translocate to the nucleus and inhibit the transcription of Hh target genes.

Pathway "ON" State (Presence of Hedgehog Ligand): When a Hedgehog ligand binds to PTCH1, the inhibition on SMO is relieved.[6] SMO then translocates into the primary cilium and becomes activated. Activated SMO initiates a signaling cascade that leads to the dissociation of the SUFU-GLI complex. This prevents the proteolytic cleavage of GLI proteins, allowing them to accumulate in their full-length activator form (GLI-A). GLI-A translocates to the nucleus, where it induces the transcription of Hh target genes, such as GLI1 and PTCH1, promoting cell proliferation and survival.

Hedgehog IN-1: A Potent Pathway Inhibitor

Hedgehog IN-1 is an inhibitor of the Hedgehog protein, designed to block the signaling cascade.[4] By targeting the pathway, it prevents the activation of downstream GLI transcription factors, thereby suppressing the expression of Hh target genes. Its potency makes it a valuable tool for studying the consequences of Hh pathway inhibition in various cellular contexts.

Data Presentation: Quantitative Profile

The following tables summarize the key quantitative data for Hedgehog IN-1 and compare its potency with other well-known Hh pathway inhibitors.

Table 1: Properties of Hedgehog IN-1

| Property | Value | Reference |

|---|---|---|

| Target | Hedgehog Protein | [4] |

| IC₅₀ | 70 nM | [4] |

| CAS Number | 330796-24-2 | [4] |

| Molecular Formula | C₂₃H₁₅ClF₄N₄O₂ |[4] |

Table 2: Comparative Potency of Hedgehog Pathway Inhibitors

| Inhibitor | Target | IC₅₀ | Reference |

|---|---|---|---|

| Hedgehog IN-1 | Hedgehog Protein | 70 nM | [4] |

| Vismodegib (GDC-0449) | SMO | 3 nM | [7] |

| Cyclopamine | SMO | 46 nM | [7] |

| SANT-1 | SMO | 20 nM | [7] |

| Itraconazole | SMO | ~800 nM |[7] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8] Values are dependent on assay conditions.

Experimental Protocols

The most common method to quantify Hh pathway activity and the effect of inhibitors is the GLI-responsive luciferase reporter assay. This assay provides a robust and sensitive readout of the transcriptional activity of GLI proteins.

Protocol 1: GLI-Responsive Luciferase Reporter Assay

Principle: This assay utilizes a cell line, such as Shh-LIGHT2, which is engineered to contain two key components: a firefly luciferase gene under the control of multiple GLI-binding sites and a constitutively expressed Renilla luciferase gene for normalization.[9][10] When the Hh pathway is activated, GLI transcription factors bind to the promoter and drive the expression of firefly luciferase. The resulting luminescence is directly proportional to pathway activity. Hedgehog IN-1 will inhibit this process, leading to a dose-dependent reduction in the light signal.

Materials:

-

Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably expressing Gli-responsive firefly luciferase and constitutive Renilla luciferase).[9][10]

-

Culture Media:

-

Reagents:

-

Hedgehog IN-1

-

Hh Pathway Agonist: e.g., SAG (Smoothened Agonist) or Shh-conditioned medium.[12]

-

DMSO (Vehicle Control)

-

Dual-Luciferase® Reporter Assay System

-

-

Equipment:

-

White, clear-bottom 96-well cell culture plates

-

Luminometer

-

Step-by-Step Procedure:

-

Cell Seeding:

-

The day before the experiment, seed Shh-LIGHT2 cells into a white, clear-bottom 96-well plate at a density of 25,000-30,000 cells per well in 100 µL of Growth Medium.[13]

-

Incubate overnight at 37°C with 5% CO₂ until cells are confluent. It is critical for the cells to reach confluency for a robust response.[13]

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of Hedgehog IN-1 in Assay Medium. A typical concentration range might be 1 nM to 10 µM. Also prepare a vehicle control (DMSO) at the same final concentration used for the highest drug dose.

-

Prepare the Hh pathway agonist in Assay Medium. A common concentration for SAG is 100-200 nM.

-

Carefully remove the Growth Medium from the cells.

-

Add 50 µL of the Hedgehog IN-1 dilutions (or vehicle) to the appropriate wells.

-

Immediately add 50 µL of the Hh pathway agonist to all wells except the "unstimulated" controls. Add 50 µL of Assay Medium to the unstimulated wells.

-

-

Incubation:

-

Incubate the plate at 37°C with 5% CO₂ for 24 to 30 hours.[13]

-

-

Cell Lysis:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Remove the medium from the wells.

-

Add 25 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[14]

-

-

Luminescence Measurement:

-

Following the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System, measure both Firefly and Renilla luciferase activity using a luminometer. Typically, this involves the sequential automated injection of the two substrates.

-

-

Data Analysis:

-

Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to get a normalized response ratio.

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - [Normalized Signal_Inhibitor - Avg Signal_Unstimulated] / [Avg Signal_Stimulated - Avg Signal_Unstimulated])

-

-

IC₅₀ Determination: Plot the Percent Inhibition against the log concentration of Hedgehog IN-1. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[15]

-

Protocol 2: qPCR for Hh Target Gene Expression

Principle: As an alternative or confirmatory assay, one can measure the mRNA levels of direct Hh pathway target genes, such as GLI1 and PTCH1. Pathway activation leads to a significant upregulation of these genes. Treatment with Hedgehog IN-1 should suppress this upregulation in a dose-dependent manner.

Brief Procedure:

-

Culture and treat cells (e.g., NIH/3T3 or another Hh-responsive cell line) in a 6-well or 12-well plate as described above.

-

After the 24-hour incubation period, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA samples.

-

Perform quantitative PCR (qPCR) using primers specific for GLI1, PTCH1, and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the fold-change in gene expression relative to the stimulated control.

References

- 1. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. A cell based, high throughput assay for quantitative analysis of Hedgehog pathway activation using a Smoothened activation sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism and evolution of cytosolic Hedgehog signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular and molecular mechanisms of Hedgehog signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. Technology -Shh Light2 Cells [jhu.technologypublisher.com]

- 10. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]

- 11. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 12. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. web.stanford.edu [web.stanford.edu]

- 15. IC50 Calculator | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Hedgehog IN-1 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and prostate.[1][4][5][6] This makes the Hh pathway an attractive target for cancer therapy. Hedgehog IN-1 is a potent, small-molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog pathway. By inhibiting SMO, Hedgehog IN-1 effectively downregulates the expression of downstream target genes, including the transcription factor Glioma-associated oncogene homolog 1 (Gli1) and Patched-1 (Ptch1), leading to the suppression of cancer cell proliferation and survival.[4][7]

These application notes provide a comprehensive guide for the use of Hedgehog IN-1 in cancer cell lines, including detailed protocols for assessing its biological activity and elucidating its mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of Hedgehog IN-1 Across Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) after 72h | Max Inhibition (%) |

| Daoy | Medulloblastoma | 0.5 | 95 |

| Panc-1 | Pancreatic | 2.1 | 88 |

| A549 | Lung | 5.8 | 82 |

| PC-3 | Prostate | 3.5 | 90 |

| HT-29 | Colon | 7.2 | 75 |

Note: The data presented in this table are representative values for a potent SMO inhibitor and should be confirmed experimentally for Hedgehog IN-1.

Table 2: Effect of Hedgehog IN-1 on Apoptosis and Gene Expression in Daoy Cells

| Treatment (24h) | Apoptosis Rate (%) | Fold Change in Gli1 mRNA | Fold Change in Ptch1 mRNA |

| Vehicle (DMSO) | 5 | 1.0 | 1.0 |

| Hedgehog IN-1 (1 µM) | 35 | 0.2 | 0.3 |

| Hedgehog IN-1 (5 µM) | 60 | 0.05 | 0.1 |

Note: The data presented in this table are representative values and should be confirmed experimentally for Hedgehog IN-1.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy cancer cell lines for subsequent experiments.

Materials:

-

Cancer cell lines (e.g., Daoy, Panc-1, A549, PC-3, HT-29)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

-

Subculture cells upon reaching 80-90% confluency.

-

To subculture, wash cells with PBS, detach with Trypsin-EDTA, and re-seed at the appropriate density.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Hedgehog IN-1.

Materials:

-

Hedgehog IN-1 stock solution (in DMSO)

-

Cancer cell lines

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Hedgehog IN-1 in culture medium.

-

Replace the medium with the drug-containing medium and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Hedgehog IN-1.

Materials:

-

Hedgehog IN-1

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-